2-Isobutyl-5-phenylthiazole
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Overview
Description
2-(2-Methylpropyl)-5-phenyl-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 2-methylpropyl group and a phenyl group attached to the thiazole ring. Thiazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropyl)-5-phenyl-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylpropan-1-amine with phenylisothiocyanate to form 1-(2-methylpropyl)-3-phenylthiourea. This intermediate is then cyclized using sodium acetate and chloroacetic acid to yield the desired thiazole compound .
Industrial Production Methods
Industrial production of 2-(2-Methylpropyl)-5-phenyl-1,3-thiazole may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpropyl)-5-phenyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-(2-Methylpropyl)-5-phenyl-1,3-thiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Methylpropyl)-5-phenyl-1,3-thiazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit matrix metalloproteinases, which are involved in tissue remodeling and inflammation . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-phenylpropane: Similar in structure but lacks the thiazole ring.
2-Methylpropylbenzene: Contains a similar alkyl group but is a simple aromatic compound without the thiazole ring.
Thiazolidinone: Another thiazole derivative with different substituents and biological activities.
Uniqueness
2-(2-Methylpropyl)-5-phenyl-1,3-thiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H15NS |
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Molecular Weight |
217.33 g/mol |
IUPAC Name |
2-(2-methylpropyl)-5-phenyl-1,3-thiazole |
InChI |
InChI=1S/C13H15NS/c1-10(2)8-13-14-9-12(15-13)11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3 |
InChI Key |
ZXBSQSOLTDHDKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC=C(S1)C2=CC=CC=C2 |
Origin of Product |
United States |
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